molecular formula C8H7BrO2 B1267906 2-Bromo-5-methylbenzoic acid CAS No. 6967-82-4

2-Bromo-5-methylbenzoic acid

Cat. No.: B1267906
CAS No.: 6967-82-4
M. Wt: 215.04 g/mol
InChI Key: ZXMISUUIYPFORW-UHFFFAOYSA-N
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Description

2-Bromo-5-methylbenzoic acid: is an organic compound with the molecular formula C8H7BrO2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by a bromine atom and a methyl group, respectively. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-methylbenzoic acid can be synthesized through the bromination of 2-methylbenzoic acid. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The key steps include:

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of 2-bromo-5-methylbenzyl alcohol or 2-bromo-5-methylbenzaldehyde.

    Oxidation: Formation of 2-bromo-5-carboxybenzoic acid.

Scientific Research Applications

2-Bromo-5-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylbenzoic acid depends on its specific application. In general, it acts by interacting with molecular targets such as enzymes or receptors. For example:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Protein-Ligand Interactions: It can form complexes with proteins, affecting their function and stability.

The exact molecular targets and pathways involved vary depending on the specific biological or chemical context .

Comparison with Similar Compounds

2-Bromo-5-methylbenzoic acid can be compared with other similar compounds, such as:

    2-Bromo-4-methylbenzoic acid: Similar structure but with the bromine atom at position 4 instead of 5.

    2-Iodo-5-methylbenzoic acid: Similar structure but with an iodine atom instead of a bromine atom.

    2-Bromo-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful as an intermediate in organic synthesis and in the development of pharmaceuticals .

Properties

IUPAC Name

2-bromo-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMISUUIYPFORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281184
Record name 2-Bromo-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6967-82-4
Record name 6967-82-4
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Record name 2-Bromo-5-methylbenzoic acid
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Record name 2-Bromo-5-methylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-bromo-5-methylbenzoic acid in pharmaceutical synthesis?

A: this compound serves as a crucial starting material in the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid []. This compound is an important molecular fragment of the orexin receptor antagonist, Filorexant (MK-6096) [].

Q2: What are the advantages of the synthetic route utilizing this compound for this target compound?

A2: The research highlights several advantages of using this compound in this synthesis compared to previously reported methods:

  • Shortened synthetic pathway: This route offers a more direct approach to the target compound [].
  • Simplified purification: The reaction results in a cleaner reaction profile, making the post-reaction workup and purification simpler [].
  • High yield: The optimized reaction conditions using this compound lead to a maximum yield of 78.4% for the desired 5-methyl-2-(pyrimidin-2-yl)benzoic acid [].

Q3: Can you detail the specific reaction involving this compound to produce the target compound?

A: The synthesis utilizes a Negishi cross-coupling reaction []. In this reaction:

  • PdCl2(PPh3)2 acts as the palladium catalyst in this transformation [].

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